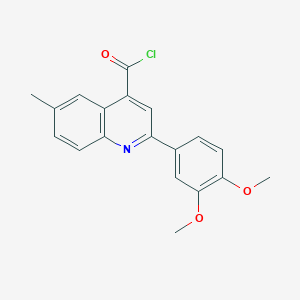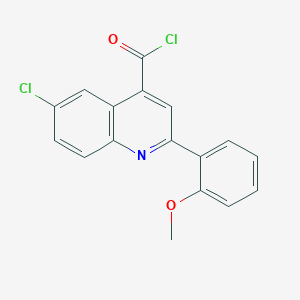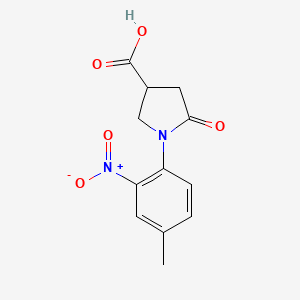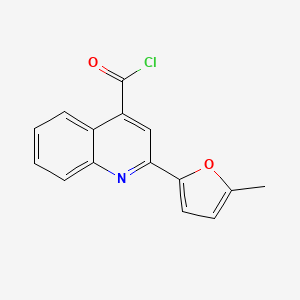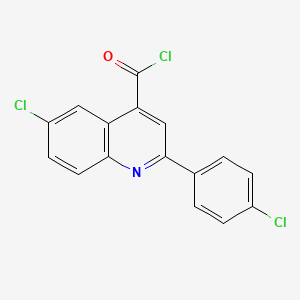
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular weight of “6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is 336.60 . The compound contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .Physical And Chemical Properties Analysis
“6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride” is a solid at ambient temperature . Its molecular weight is 336.60 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Nonlinear Optical (NLO) Properties
Quinoline derivatives have been extensively studied for their structural parameters and spectroscopic characteristics using DFT and TD-DFT/PCM calculations. For example, research on derivatives such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and its analogs demonstrated the molecular structure, spectral characteristics (FT-IR, NMR, UV–Vis), and nonlinear optical properties. These studies aid in understanding the potential biological and corrosion inhibition applications of these compounds through detailed analysis of their electronic interactions and stabilization energies (Wazzan, Al-Qurashi, & Faidallah, 2016).
Structural and Optical Properties of Thin Films
Quinoline derivatives also exhibit unique structural and optical properties when deposited as thin films. Research on compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) has shown that these materials become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties have implications for their use in photovoltaic devices and other electronic applications, as they influence the absorption parameters, molar extinction coefficient, and oscillator strength, among other optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives, such as 2-Amino-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ch-HPQ), are significant for the development of organic–inorganic photodiode fabrication. These compounds have been used to create devices that exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, highlighting their potential in the fabrication of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fungicidal Activity
Quinoline derivatives have been explored for their fungicidal activity, providing a foundation for developing new agricultural chemicals. A study on the synthesis and evaluation of a series of fluorinated quinoline amide compounds, including 6-chloro-2-(2,6-difluorophenyl)quinoline-4-carbonyl chloride, demonstrated significant activity against various fungi at low concentrations. This research suggests the potential of such compounds as lead structures for new fungicides (Ni et al., 2015).
Eigenschaften
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRDHSWWFVAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



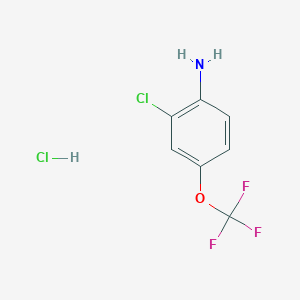
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)
![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)
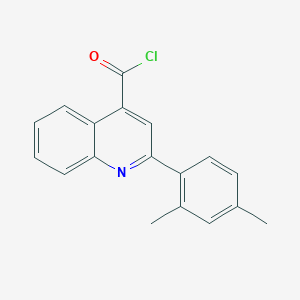


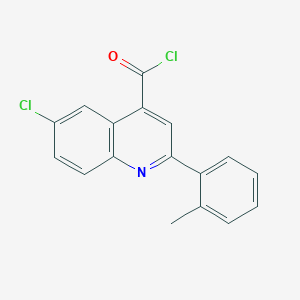
![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)

